molecular formula C19H22BrN3O B248911 N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide

N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide

Cat. No. B248911
M. Wt: 388.3 g/mol
InChI Key: JLXKURIDWQDXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as BPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BPP has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. By binding to these receptors, N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have a variety of effects on the central nervous system. It has been demonstrated to have anxiolytic and antidepressant properties in animal models. N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is its high affinity for the 5-HT1A receptor subtype, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is its relatively low selectivity for the 5-HT1A receptor, as it can also bind to other serotonin receptor subtypes. This can complicate the interpretation of experimental results.

Future Directions

There are several potential avenues for future research on N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One area of interest is its potential use as a treatment for anxiety and depression. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Another area of interest is the potential use of N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide as an analgesic and anti-inflammatory agent. Future studies should focus on optimizing the chemical structure of N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide to improve its selectivity for the 5-HT1A receptor subtype and reduce potential side effects. Finally, N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide could be studied in combination with other drugs to determine if it has synergistic effects that could enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide involves the reaction of 4-bromobenzyl chloride with 1-benzyl-4-phenylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-chloropropanoic acid to yield N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide.

Scientific Research Applications

N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been studied for its potential use in the treatment of various disorders such as anxiety, depression, and schizophrenia. It has also been investigated for its potential as an analgesic and anti-inflammatory agent. N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to have a high affinity for serotonin receptors, which are involved in regulating mood and behavior.

properties

Product Name

N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide

Molecular Formula

C19H22BrN3O

Molecular Weight

388.3 g/mol

IUPAC Name

N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide

InChI

InChI=1S/C19H22BrN3O/c20-16-6-8-17(9-7-16)21-19(24)10-11-22-12-14-23(15-13-22)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24)

InChI Key

JLXKURIDWQDXAW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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